1-Tosyl-N-(4H-1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide
Description
1-Tosyl-N-(4H-1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide is a pyrrolidine-based carboxamide derivative featuring a tosyl (p-toluenesulfonyl) group and a 1,2,4-triazole moiety. The compound’s structure combines a rigid pyrrolidine backbone with functional groups that may influence its reactivity, solubility, and biological activity.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-11-4-6-12(7-5-11)23(21,22)19-8-2-3-13(19)14(20)17-18-9-15-16-10-18/h4-7,9-10,13H,2-3,8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYOJZSBDYNRFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NN3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tosyl-N-(4H-1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Triazole Ring: The triazole ring is often introduced via a “click” chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Attachment of the Tosyl Group: The tosyl group is introduced through a sulfonylation reaction, typically using tosyl chloride (TsCl) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
1-Tosyl-N-(4H-1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole or pyrrolidine rings.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the tosyl group .
Scientific Research Applications
1-Tosyl-N-(4H-1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: Its unique structure makes it suitable for use in the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Research: The compound can be used in studies investigating the biological activity of triazole-containing molecules.
Mechanism of Action
The mechanism of action of 1-Tosyl-N-(4H-1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. For example, the triazole ring can bind to metal ions or enzyme active sites, modulating their activity . The tosyl group may also play a role in enhancing the compound’s binding affinity or stability .
Comparison with Similar Compounds
Structural Analogues in Discontinued Catalogs
CymitQuimica’s catalogs list several discontinued compounds with structural similarities:
- (S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-propionamide: Features a benzodioxane group and cyclopropyl substituent, which may enhance lipophilicity compared to the triazole-containing target compound .
- 1-(2-Iodomethyl-pyrrolidin-1-yl)-ethanone: A pyrrolidine derivative with an iodomethyl group, highlighting the versatility of pyrrolidine scaffolds in functionalization .
Key Structural Differences :
- The target compound’s tosyl group is a strong electron-withdrawing moiety, which may enhance stability or act as a leaving group in synthetic pathways.
- The 1,2,4-triazole ring provides hydrogen-bonding capability, contrasting with the thiazole or benzodioxane groups in other analogues.
Pyrrolidine-2-carboxamide Derivatives in Patent Literature
- (2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide (Example 51): Incorporates a hydroxy group, methylthiazole-benzyl substituent, and isoindolinone moiety. The hydroxy group improves hydrophilicity, while the methylthiazole may enhance target binding .
- (2S,4R)-4-Hydroxy-1-((2S,3S)-3-hydroxy-2-(4-methylpentanamido)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 52): Features additional hydroxyl and branched acyl groups, likely optimizing pharmacokinetic properties .
Comparison with Target Compound :
The patent compounds exhibit tailored substituents for enhanced solubility and target engagement, whereas the target compound’s discontinued status may reflect inferior optimization for specific applications.
Discussion of Discontinued Status
The discontinuation of 1-Tosyl-N-(4H-1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide and related compounds (–4) may stem from:
- Synthetic Challenges : Tosyl and triazole groups may introduce complexity or low yields.
- Stability Issues : The triazole’s polarity or tosyl’s susceptibility to hydrolysis could limit shelf life.
- Shift in Research Focus : Newer analogues, like those in the patent, may offer superior efficacy or safety profiles .
Biological Activity
1-Tosyl-N-(4H-1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide is a compound characterized by a unique structure comprising a pyrrolidine ring, a triazole moiety, and a tosyl group. This chemical structure contributes to its potential biological activities, which include antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₇N₅O₃S, with a molecular weight of approximately 335.38 g/mol. The presence of the tosyl group enhances its reactivity and solubility in various solvents, making it suitable for diverse chemical applications .
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an enzyme inhibitor. Triazole derivatives have been shown to inhibit various enzymes critical for biological processes, including kinases and proteases. The specific enzyme targets for this compound remain to be fully elucidated.
Case Study: Enzyme Inhibition Potential
A study investigating the enzyme inhibition properties of triazole derivatives indicated that compounds with similar structures could effectively inhibit kinases involved in cancer signaling pathways. This suggests that this compound may also possess such capabilities .
Anticancer Properties
The anticancer potential of triazole-containing compounds has garnered attention in recent years. Research indicates that certain triazoles can induce apoptosis in cancer cells and inhibit tumor growth. Although direct studies on this compound are scarce, its structural analogs have demonstrated promising anticancer activities .
The mechanism by which this compound exerts its biological effects likely involves interactions with various biological targets. The triazole moiety is known to interact with enzymes and receptors crucial for cellular signaling and metabolic pathways. Understanding these interactions is essential for elucidating the compound's therapeutic potential.
Q & A
Q. What are the key synthetic routes for 1-Tosyl-N-(4H-1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves sequential coupling of pyrrolidine-2-carboxamide with tosyl chloride and 4H-1,2,4-triazole derivatives. Critical steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt under anhydrous conditions to minimize side reactions .
- Tosylation : Optimize stoichiometry (e.g., 1.2 equivalents of tosyl chloride) in dichloromethane with triethylamine as a base to ensure complete substitution .
- Purification : Employ column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can researchers confirm the molecular structure and purity of this compound?
Structural validation requires a combination of:
- NMR spectroscopy : Key signals include pyrrolidine ring protons (δ 1.8–2.5 ppm), tosyl aromatic protons (δ 7.2–7.8 ppm), and triazole NH (δ 8.1 ppm, broad) .
- X-ray crystallography : Resolve stereochemistry and confirm the tosyl group orientation, as seen in analogous pyrrolidine-carboxamide structures .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI+ mass spectrometry to verify molecular ion peaks (e.g., [M+H]+ at m/z 392.1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound and its analogs?
Discrepancies often arise from variations in assay conditions or structural analogs. Methodological approaches include:
- Standardized assays : Replicate studies using consistent cell lines (e.g., HEK293 or HeLa) and negative controls (e.g., DMSO vehicle) .
- Structure-activity relationship (SAR) analysis : Compare analogs like N-(4-phenylthiazol-2-yl)pyrrolidine-2-carboxamide to isolate the impact of the tosyl-triazole moiety on potency .
- Orthogonal validation : Confirm binding affinity via surface plasmon resonance (SPR) if initial results from fluorescence polarization assays are conflicting .
Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?
Key modifications and evaluations include:
- Isotopic labeling : Introduce deuterium at the pyrrolidine β-position to slow CYP450-mediated oxidation .
- Prodrug design : Mask the carboxamide group with a tert-butyl ester to enhance oral bioavailability, as demonstrated in related triazole-containing compounds .
- Microsomal stability assays : Use liver microsomes (human/rat) with LC-MS quantification to measure half-life improvements (e.g., from 1.2 h to 4.5 h post-modification) .
Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., kinases or proteases)?
- Docking studies : Use AutoDock Vina to predict binding poses with kinase ATP pockets (e.g., PDB 3POZ), focusing on hydrogen bonds between the triazole NH and Glu87 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the tosyl group in hydrophobic binding pockets .
- Free-energy perturbation (FEP) : Calculate ΔΔG for substitutions (e.g., replacing tosyl with mesyl) to prioritize synthetic targets .
Data Contradiction Analysis
Q. Why do synthetic yields vary across literature reports, and how can reproducibility be ensured?
Yield discrepancies (e.g., 45% vs. 68%) often stem from:
- Intermediate purification : Isolate the pyrrolidine-2-carboxamide intermediate before tosylation to avoid competing reactions .
- Moisture sensitivity : Conduct reactions under nitrogen atmosphere, as the triazole group is prone to hydrolysis in humid conditions .
- Catalyst optimization : Screen Pd/C vs. Pd(OAc)₂ in coupling steps; the latter increases yields by 15–20% in aryl-triazole systems .
Q. How should researchers interpret conflicting cytotoxicity data in different cancer cell lines?
- Dose-response profiling : Perform 72-hour MTT assays with IC₅₀ curves (e.g., IC₅₀ = 8.2 μM in MCF-7 vs. 22.4 μM in A549) to identify lineage-specific effects .
- Mechanistic studies : Use Western blotting to check for apoptosis markers (e.g., cleaved caspase-3) or autophagy (LC3-II/LC3-I ratio) to clarify mode of action .
- Off-target screening : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out non-specific kinase inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
